molecular formula C17H19N3O5S B2461226 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1219903-30-6

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2461226
CAS No.: 1219903-30-6
M. Wt: 377.42
InChI Key: SXEBTNVDKIWLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, and their modulation can have significant effects on human behavior and physiology.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 can affect various biochemical pathways. In particular, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, it may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted in silico .

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the reaction of isoindoline-1,3-dione with a piperazine derivative under controlled conditions. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, which is often carried out using a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to the presence of the cyclopropylsulfonyl group, which can impart specific biological activities and enhance the compound’s stability and solubility. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-15(11-20-16(22)13-3-1-2-4-14(13)17(20)23)18-7-9-19(10-8-18)26(24,25)12-5-6-12/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEBTNVDKIWLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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